molecular formula C20H26N4O4 B14232744 N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine CAS No. 526222-92-4

N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine

Cat. No.: B14232744
CAS No.: 526222-92-4
M. Wt: 386.4 g/mol
InChI Key: JJAYTVNXQGPXPE-UHFFFAOYSA-N
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Description

N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine is a chemical compound with the molecular formula C20H26N4O4. This compound is characterized by the presence of two nitrophenyl groups attached to an octane-1,8-diamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine typically involves the reaction of 2-nitroaniline with octane-1,8-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In industrial settings, the production of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the compound, which is essential for its various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amine groups under suitable conditions.

    Substitution: The compound can undergo substitution reactions where the nitrophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted compounds with different functional groups.

Scientific Research Applications

N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl groups can interact with enzymes and proteins, leading to various biochemical effects. The compound may also affect cellular signaling pathways, resulting in changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its dual nitrophenyl groups provide distinct reactivity compared to other similar compounds.

Properties

CAS No.

526222-92-4

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

N,N'-bis(2-nitrophenyl)octane-1,8-diamine

InChI

InChI=1S/C20H26N4O4/c25-23(26)19-13-7-5-11-17(19)21-15-9-3-1-2-4-10-16-22-18-12-6-8-14-20(18)24(27)28/h5-8,11-14,21-22H,1-4,9-10,15-16H2

InChI Key

JJAYTVNXQGPXPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCCCCCCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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